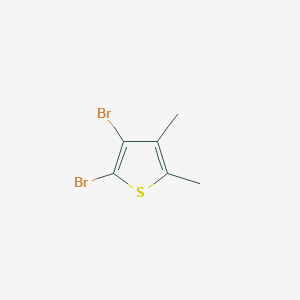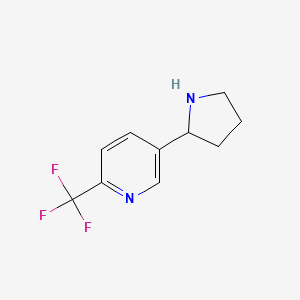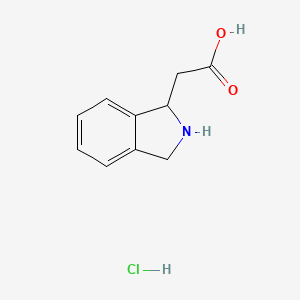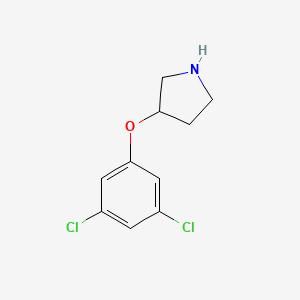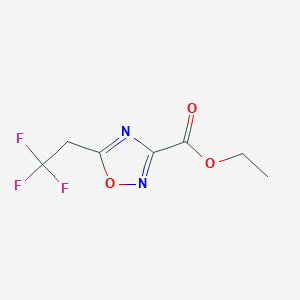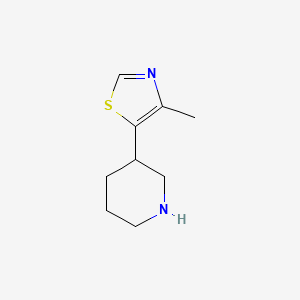
3-(4-Methyl-1,3-thiazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-1,3-thiazol-5-yl)piperidine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-methylthiosemicarbazide with α-haloketones can yield the thiazole ring, which can then be reacted with piperidine derivatives to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors or other advanced techniques to ensure consistent production. The specific conditions, such as temperature, pressure, and solvents, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,3-thiazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(4-Methyl-1,3-thiazol-5-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. For example, the compound may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with DNA or proteins involved in cell division, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1,3-thiazol-2-yl)piperidine: This compound has a similar structure but with a different position of the thiazole ring attachment.
4-Methylthiazole: A simpler compound containing only the thiazole ring.
Piperidine: A compound containing only the piperidine ring.
Uniqueness
3-(4-Methyl-1,3-thiazol-5-yl)piperidine is unique due to the combination of the thiazole and piperidine rings, which imparts specific chemical and biological properties. The presence of both rings allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
4-methyl-5-piperidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-7-9(12-6-11-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
TYUORCLSAJKUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



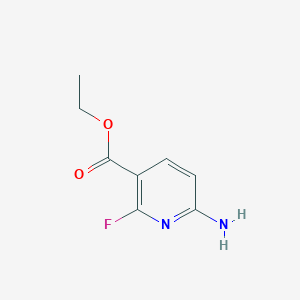
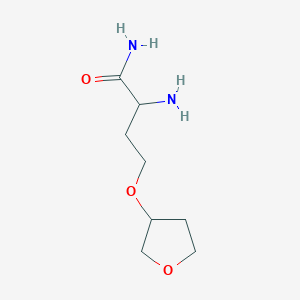
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
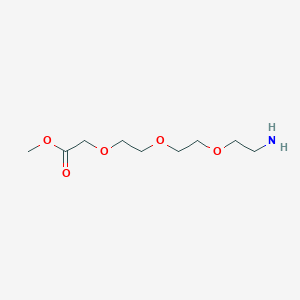


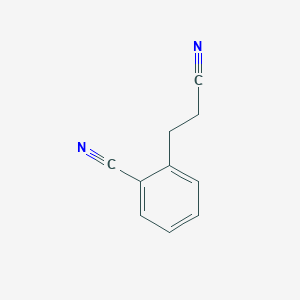
aminehydrochloride](/img/structure/B13522865.png)
